1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone
Overview
Description
5’-Bromo-2’-hydroxy-3’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is also known by its synonym 3-Bromo-6-hydroxy-5-nitroacetophenone . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to an acetophenone core structure .
Scientific Research Applications
5’-Bromo-2’-hydroxy-3’-nitroacetophenone has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is used in studies involving hiv-1 integrase inhibitors , suggesting that it may interact with the HIV-1 integrase enzyme.
Mode of Action
It is known to be used as a chemical reagent in the synthesis of amides and benzoxazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or structure.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-hydroxy-3’-nitroacetophenone typically involves the bromination of 2’-hydroxy-3’-nitroacetophenone . The reaction is carried out in the presence of bromine and a suitable solvent such as chloroform . The reaction mixture is refluxed for a specific period to ensure complete bromination . The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for 5’-Bromo-2’-hydroxy-3’-nitroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted acetophenones.
Reduction: Formation of 5’-Bromo-2’-hydroxy-3’-aminoacetophenone.
Oxidation: Formation of 5’-Bromo-2’-hydroxy-3’-nitrobenzaldehyde.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5’-Bromo-2’-hydroxy-3’-nitroacetophenone is unique due to the presence of both a bromine atom and a nitro group on the acetophenone core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIBJASCGZXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351031 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-54-0 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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